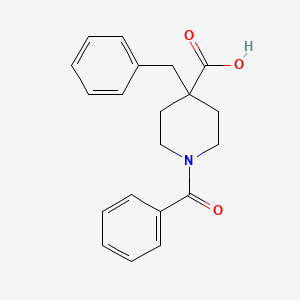

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid

説明

Historical Context and Discovery

The development of 1-benzoyl-4-benzylpiperidine-4-carboxylic acid emerges from the broader historical evolution of piperidine chemistry, which has been a cornerstone of medicinal chemistry for over a century. Piperidine derivatives have been extensively studied since the early twentieth century, with researchers recognizing their potential as pharmaceutical intermediates and biologically active compounds. The systematic exploration of substituted piperidines began with fundamental investigations into the reactivity and synthetic accessibility of the six-membered nitrogen heterocycle, leading to the development of increasingly complex derivatives. Modern synthetic methodologies have enabled the preparation of highly substituted piperidines such as this compound through sophisticated multi-step synthetic routes. The compound represents an advancement in the field of piperidine chemistry, where researchers have sought to combine multiple functional groups within a single molecular framework to enhance biological activity and synthetic utility. Contemporary pharmaceutical research has demonstrated that piperidines are present in more than twenty classes of pharmaceuticals, establishing the historical significance of continued research into novel piperidine derivatives.

Position within Piperidine Derivative Classification

This compound occupies a distinctive position within the comprehensive classification system of piperidine derivatives, representing a multiply substituted example of this important heterocyclic family. Piperidine derivatives are systematically categorized based on their substitution patterns, functional group arrangements, and structural complexity, with this compound falling into the category of highly functionalized piperidines. The presence of both benzoyl and benzyl substituents, combined with a carboxylic acid functional group, places this molecule among the most structurally sophisticated piperidine derivatives currently available for research applications. Within the broader context of nitrogen-containing heterocycles, piperidines represent one of the most pharmaceutically relevant scaffolds, with their derivatives found in numerous therapeutic areas including analgesics, antipsychotics, antihistamines, and antiviral agents. The specific substitution pattern of this compound distinguishes it from simpler piperidine derivatives such as 4-benzylpiperidine or 1-benzylpiperidine-4-carboxylic acid, which lack the complete array of functional groups present in this compound. Modern classification systems recognize such compounds as potential pharmaceutical intermediates and synthetic building blocks, reflecting their importance in contemporary drug discovery and development programs.

Chemical Registry Information and Identifiers

The comprehensive chemical registry information for this compound provides essential identification parameters used across chemical databases and research applications. The compound is definitively identified by its Chemical Abstracts Service registry number 136080-23-4, which serves as the primary international identifier for this specific molecular entity. The MDL number MFCD00797296 provides an additional layer of chemical identification within the Molecular Design Limited database system, facilitating accurate compound tracking across various chemical information platforms. The International Union of Pure and Applied Chemistry name for this compound is systematically designated as 1-benzoyl-4-benzyl-4-piperidinecarboxylic acid, reflecting the standardized nomenclature conventions for complex organic molecules. Chemical database systems utilize the InChI identifier 1S/C20H21NO3/c22-18(17-9-5-2-6-10-17)21-13-11-20(12-14-21,19(23)24)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,23,24) to ensure unambiguous chemical structure representation. The simplified molecular-input line-entry system representation O=C(C1(CC2=CC=CC=C2)CCN(C(C3=CC=CC=C3)=O)CC1)O provides a text-based description of the molecular connectivity that enables computational analysis and database searching.

| Registry Parameter | Identifier Value |

|---|---|

| Chemical Abstracts Service Number | 136080-23-4 |

| MDL Number | MFCD00797296 |

| International Union of Pure and Applied Chemistry Name | 1-benzoyl-4-benzyl-4-piperidinecarboxylic acid |

| InChI Key | WQBTUXWUZRRHLM-UHFFFAOYSA-N |

| Molecular Design Limited Reference | MFCD00797296 |

Molecular Specification and Structural Fundamentals

The molecular architecture of this compound reflects a sophisticated arrangement of functional groups within a piperidine-based framework, demonstrating the structural complexity achievable in modern synthetic organic chemistry. The molecular formula C20H21NO3 indicates the presence of twenty carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 323.39 grams per mole. The structural foundation consists of a six-membered piperidine ring containing one nitrogen atom in the sp3-hybridized state, which serves as the central scaffold for the attachment of multiple substituents. The benzoyl group attached to the nitrogen atom introduces a carbonyl functionality directly connected to a phenyl ring, contributing both electronic effects and steric bulk to the overall molecular structure. The benzyl substituent at the 4-position of the piperidine ring provides additional aromatic character while maintaining conformational flexibility through its methylene linker. The carboxylic acid functional group, also positioned at the 4-carbon of the piperidine ring, introduces both hydrogen bonding capability and ionizable functionality under physiological conditions.

| Structural Parameter | Specification |

|---|---|

| Molecular Formula | C20H21NO3 |

| Molecular Weight | 323.39 g/mol |

| Ring System | 6-membered piperidine |

| Aromatic Rings | 2 phenyl groups |

| Functional Groups | Amide, carboxylic acid, benzyl ether |

| Chiral Centers | 1 (at 4-position) |

| Rotatable Bonds | 6 |

The three-dimensional conformation of this compound exhibits significant conformational complexity due to the presence of multiple substituents and the inherent flexibility of the piperidine ring system. The piperidine ring typically adopts a chair conformation similar to cyclohexane, though the presence of the nitrogen atom and bulky substituents can influence the preferred conformational states. The benzoyl group attached to the nitrogen can rotate freely around the carbon-nitrogen bond, allowing for multiple conformational possibilities that may impact the compound's interaction with biological targets or synthetic reagents. Storage conditions for this compound typically require temperatures between 2-8 degrees Celsius, indicating its relative stability under controlled conditions while suggesting potential sensitivity to elevated temperatures. The compound's predicted physical properties, including its melting point behavior and solubility characteristics, reflect the influence of multiple aromatic systems and the presence of both hydrophilic and hydrophobic functional groups within the molecular structure.

特性

IUPAC Name |

1-benzoyl-4-benzylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-18(17-9-5-2-6-10-17)21-13-11-20(12-14-21,19(23)24)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBTUXWUZRRHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CC2=CC=CC=C2)C(=O)O)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyanohydrin Formation and Amination (Base-Catalyzed Cyanation)

- Step 1: 1-Benzyl-4-piperidone is reacted with hydrocyanic acid (prussic acid) in the presence of a base catalyst at low temperatures (0–15 °C). The reaction mixture is stirred with gradual addition of hydrocyanic acid in a methanol solution containing 10–20% mass fraction of the acid, followed by addition of 3–10% alkaline catalyst solution over 0.5–3 hours.

- Step 2: After completion, the reaction mixture is warmed to reflux. Aniline is then added slowly under reflux conditions over 0.5–2.5 hours, followed by further stirring for 0.5–3 hours.

- Step 3: The reaction mixture is cooled below 5 °C, and glacial acetic acid is added to induce crystallization of 1-benzyl-4-cyano-4-anilinopiperidine as a solid product.

- Optimization: This step avoids the use of large volumes of organic solvents such as dichloromethane or isopropanol, reducing environmental impact and cost.

Hydrolysis to Carboxylic Acid (Sulfuric Acid-Mediated Hydrolysis)

- The solid cyanide intermediate from Step 1 is subjected to hydrolysis in concentrated sulfuric acid (70–95% aqueous solution) at 20–50 °C for 40–90 hours under stirring.

- The molar ratio of sulfuric acid to cyanide intermediate ranges from 10:1 to 25:1.

- After hydrolysis, the reaction mixture is poured into crushed ice water (5–15 times volume) containing 60–80% ice.

- The pH is adjusted to 4–9 at 0–10 °C using 20–40% ammonium hydroxide solution, leading to crystallization of 1-benzyl-4-aminopiperidine-4-carboxylic acid as a white powder.

- This step is carefully controlled to maximize yield and purity, with temperature and pH being critical parameters.

Acidification and Final Product Isolation (Hydrochloric Acid Reflux)

- The white powder from hydrolysis is then treated with concentrated hydrochloric acid at 20–35 °C.

- The mixture is gradually heated to boiling and refluxed for 5–20 hours.

- After reflux, the mixture is cooled to 0–30 °C and allowed to stand for 24–54 hours for crystallization.

- The crystalline product, 1-benzyl-4-anilinopiperidine-4-carboxylic acid, is collected by filtration, washed with water, and dried.

- This step ensures high purity and crystallinity of the final compound.

Reaction Conditions Summary Table

| Step | Reagents & Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Cyanation and Amination | 1-benzyl-4-piperidone, hydrocyanic acid, base catalyst, aniline, glacial acetic acid | 0–15 (cyanation), reflux (amination) | 0.5–3 h (additions), reflux 0.5–3 h | Avoids organic solvents, environmentally friendly |

| Hydrolysis | 70–95% H2SO4, ammonium hydroxide for pH adjustment | 20–50 (hydrolysis), 0–10 (pH adjustment) | 40–90 h (hydrolysis), crystallization time variable | Critical pH control for crystallization |

| Acidification and Crystallization | Concentrated HCl reflux, cooling and standing | 20–35 (addition), reflux boiling, 0–30 (cooling) | 5–20 h reflux, 24–54 h crystallization | Final purification step |

Research Findings and Process Optimization

- The described method improves product yield by optimizing reagent molar ratios, reaction times, and temperatures.

- Avoidance of chlorinated and other volatile organic solvents reduces environmental pollution and raw material costs.

- Crystallization steps at low temperatures improve product purity and facilitate isolation.

- The multi-step process is scalable and has been demonstrated to be reproducible for industrial-scale synthesis.

- Control of pH during hydrolysis and crystallization is essential for obtaining high-quality crystalline products.

- The synthetic route is adaptable, allowing modification of reaction parameters to optimize for yield, purity, and cost efficiency.

Additional Notes on Alternative Methods

While the primary method involves cyanation followed by hydrolysis and acidification, other synthetic strategies for related piperidine derivatives involve aziridinium ion intermediates and regioselective chlorination, but these are less commonly applied to 1-benzoyl-4-benzylpiperidine-4-carboxylic acid specifically.

化学反応の分析

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The benzoyl and benzyl groups can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or sodium methoxide

Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various chemical syntheses.

科学的研究の応用

Medicinal Chemistry

Analgesic Properties

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid serves as a key intermediate in the synthesis of potent narcotic analgesics, including remifentanil. This compound exhibits a rapid onset of action and minimal accumulation during continuous intravenous infusion, making it suitable for short-term pain management in clinical settings . The synthesis method has been optimized to enhance yield and reduce environmental impact by minimizing the use of hazardous solvents .

Anticancer Activity

Recent studies have highlighted the potential of benzoylpiperidine derivatives in cancer treatment. For instance, compounds containing the benzoylpiperidine fragment have shown notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. The structure-activity relationship (SAR) studies indicate that modifications to the benzoylpiperidine structure can significantly enhance its potency as a therapeutic agent .

Drug Development

Inhibitors of Enzymatic Activity

The benzoylpiperidine scaffold has been identified as a privileged structure for developing reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in various diseases, including obesity and inflammation. Compounds derived from this scaffold have demonstrated competitive inhibition with low IC50 values, indicating their potential as therapeutic agents . Research has indicated that specific modifications can lead to improved selectivity and potency against MAGL compared to other enzymes .

Synthesis and Structural Modifications

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The methods have evolved to include microwave-assisted techniques that enhance reaction efficiency and yield while reducing reaction times .

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Traditional Synthesis | 79.38 | Involves multiple steps with potential solvent waste |

| Microwave-Assisted | Up to 86 | Improved efficiency and reduced reaction time |

Case Studies

Case Study: Analgesic Development

In a clinical setting, remifentanil synthesized from this compound has been used effectively for managing postoperative pain due to its rapid metabolism and minimal side effects. This application underscores the compound's utility in acute pain management protocols in surgical environments .

Case Study: Cancer Research

A series of benzoylpiperidine derivatives were evaluated for their anticancer properties against human breast cancer cell lines (MDA-MB-231 and MCF-7). The results showed significant cytotoxicity with IC50 values ranging from 19.9 to 75.3 µM, prompting further optimization of these compounds for enhanced efficacy .

作用機序

The mechanism of action of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl and benzyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which are essential for its activity .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its dual aromatic substitution. Below is a comparative analysis with key analogues:

生物活性

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (C₂₀H₂₁NO₃) is a chemical compound notable for its structural characteristics, including a piperidine ring substituted with benzoyl and benzyl groups. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, such as enzymes and receptors. The compound's structure facilitates hydrogen bonding and hydrophobic interactions, which are critical for modulating target activity. Specifically, it has been observed to act as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism and signaling pathways related to pain and inflammation .

Biological Activities

This compound exhibits several biological activities:

- Antiproliferative Effects : Research indicates that this compound demonstrates significant antiproliferative activity against various cancer cell lines, including human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancers. IC50 values range from 19.9 µM to 75.3 µM, suggesting potential for development as an anticancer agent .

- Enzyme Inhibition : It has shown effectiveness as an inhibitor of acetylcholinesterase (AChE) with an IC50 value of approximately 0.22 µM, indicating potential applications in treating neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Benzoylpiperidine-4-carboxylic acid | Lacks the benzyl group; simpler structure | Different binding affinities |

| 1-Benzylpiperidine-4-carboxylic acid | Contains only benzyl substitution | Varies in enzyme inhibition |

| 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | Additional phenylamino group influences activity | Enhanced selectivity against specific targets |

Case Studies

Several studies have explored the biological implications of this compound:

- Cancer Cell Studies : A study evaluated the effects of various benzoylpiperidine derivatives on cancer cell proliferation. The results indicated that modifications in the benzoyl moiety significantly impacted antiproliferative activity, highlighting the importance of structural optimization for therapeutic efficacy .

- Enzyme Interaction Studies : Molecular docking studies have been conducted to elucidate the binding mechanisms of this compound with MAGL. These studies revealed that specific interactions at the active site are crucial for its inhibitory effects, providing insights for future drug design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the piperidine scaffold. A plausible route involves:

- Step 1 : Benzylation at the 4-position using benzyl chloride under basic conditions (e.g., KCO) in anhydrous DMF .

- Step 2 : Introduction of the benzoyl group via acylation with benzoyl chloride, typically in dichloromethane with a base like triethylamine to neutralize HCl byproducts .

- Challenges : Competing side reactions, such as over-acylation or ring-opening, may occur. Yield optimization requires controlled stoichiometry, inert atmospheres, and purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., benzyl and benzoyl group integration) and piperidine ring conformation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calc. for CHNO: 323.15 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm confirm the carboxylic acid moiety, while ~1650 cm indicates the amide/benzoyl carbonyl .

- Data Contradictions : Cross-validate using multiple techniques. For example, inconsistent melting points (e.g., observed vs. literature) may indicate impurities, necessitating HPLC purity checks (>98%) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) to mitigate inhalation risks .

- First Aid : For skin exposure, wash immediately with soap/water; for eye contact, irrigate with saline for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can the stability of this compound under varying experimental conditions (pH, temperature) be systematically assessed?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify degradation products (e.g., hydrolyzed benzoyl groups) via LC-MS .

- Storage Recommendations : Store at 2–8°C in airtight, light-protected containers to minimize hydrolysis and photodegradation .

Q. What strategies are effective in resolving contradictory data regarding the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., O in the carboxylic acid group) to track nucleophilic attack sites via MS/MS.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict reactive sites and transition states, comparing results with experimental yields .

- Controlled Experiments : Vary leaving groups (e.g., –OH vs. –OTs) and nucleophiles (e.g., amines vs. thiols) to isolate steric/electronic effects .

Q. How can researchers evaluate the compound's potential as a bioactive scaffold in drug discovery?

- Methodological Answer :

- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays.

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., ester analogs, halogenated benzyl groups) and compare IC values .

- ADME Profiling : Assess solubility (shake-flask method), metabolic stability (hepatocyte incubation), and permeability (Caco-2 cell model) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。